molecular formula C12H9ClN4S B2856830 7-Chloro-N-(o-tolyl)thiazolo[5,4-d]pyrimidin-2-amine CAS No. 1000709-51-2

7-Chloro-N-(o-tolyl)thiazolo[5,4-d]pyrimidin-2-amine

Cat. No.: B2856830
CAS No.: 1000709-51-2
M. Wt: 276.74
InChI Key: ADKHFPHHMLPJAD-UHFFFAOYSA-N
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Description

7-Chloro-N-(o-tolyl)thiazolo[5,4-d]pyrimidin-2-amine is a chemical compound with the molecular formula C12H10ClN4S and a molecular weight of 276.75 g/mol . This compound belongs to the class of thiazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Scientific Research Applications

7-Chloro-N-(o-tolyl)thiazolo[5,4-d]pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex thiazolopyrimidine derivatives with potential biological activities.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. Some derivatives have shown promising activity against various cancer cell lines and bacterial strains.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-N-(o-tolyl)thiazolo[5,4-d]pyrimidin-2-amine typically involves the reaction of 2-aminothiazole with a suitable chloropyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-N-(o-tolyl)thiazolo[5,4-d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Chloro-N-(o-tolyl)thiazolo[5,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation, survival, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-N-(o-tolyl)thiazolo[5,4-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The ortho-tolyl group may provide steric hindrance and electronic effects that differentiate its interactions with molecular targets compared to its para- and meta-substituted analogs .

Properties

IUPAC Name

7-chloro-N-(2-methylphenyl)-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4S/c1-7-4-2-3-5-8(7)16-12-17-9-10(13)14-6-15-11(9)18-12/h2-6H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKHFPHHMLPJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=C(S2)N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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